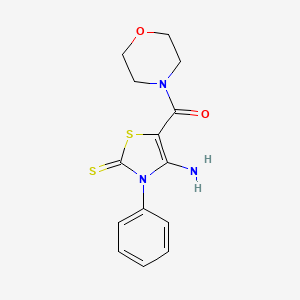
2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a dimethylphenyl group attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide typically involves the reaction of 4-bromoaniline with 2,3-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-bromoaniline+2,3-dimethylphenylacetyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The acetamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as thiols or amines.
Oxidation Reactions: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced forms of the original compound.
科学研究应用
2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)acetamide
- 2-(4-fluorophenyl)-N-(2,3-dimethylphenyl)acetamide
- 2-(4-methylphenyl)-N-(2,3-dimethylphenyl)acetamide
Uniqueness
2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can enhance binding affinity and selectivity compared to other halogenated analogs.
属性
IUPAC Name |
2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-11-4-3-5-15(12(11)2)18-16(19)10-13-6-8-14(17)9-7-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIZLHUNPZWOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![5-{[N-(diphenylmethyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B5698517.png)

![2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5698534.png)



![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)
![(3-CHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5698562.png)
![4-(2-oxopyrrolidin-1-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide](/img/structure/B5698563.png)

![N-ethyl-3,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5698577.png)
